molecular formula C6H10ClN B2654301 3-ethynylcyclobutan-1-amine;hydrochloride CAS No. 2378503-43-4

3-ethynylcyclobutan-1-amine;hydrochloride

Cat. No.: B2654301
CAS No.: 2378503-43-4
M. Wt: 131.6
InChI Key: MURKGSOIXJBUSF-KNCHESJLSA-N
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Description

3-ethynylcyclobutan-1-amine;hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique structure, which includes a cyclobutane ring with an ethynyl group and an amine group, making it a valuable compound in synthetic chemistry .

Scientific Research Applications

3-ethynylcyclobutan-1-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for Cyclobutanamine, 3-ethynyl-, hydrochloride (1:1) can be found online . It’s crucial to refer to these resources when handling the compound to ensure safety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynylcyclobutan-1-amine;hydrochloride typically involves the nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used if the primary amine is the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-ethynylcyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Hydrogen gas (H2), lithium aluminum hydride (LiAlH4)

    Substituting agents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, ethyl derivatives, and various substituted amines .

Mechanism of Action

The mechanism of action of 3-ethynylcyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethynylcyclobutan-1-amine;hydrochloride is unique due to its combination of an ethynyl group and an amine group on a cyclobutane ring. This structure provides a balance of reactivity and stability, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-ethynylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N.ClH/c1-2-5-3-6(7)4-5;/h1,5-6H,3-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURKGSOIXJBUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219379-71-0
Record name 3-ethynylcyclobutan-1-amine hydrochloride
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